1',4-Dimethylspiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,4-Dimethylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that belongs to the class of indoline derivatives. These compounds are known for their unique structural features and significant biological activities. The spirocyclic structure imparts rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4-Dimethylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction proceeds through the formation of a key intermediate, which then undergoes further transformations to yield the desired spirocyclic compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1’,4-Dimethylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-tumor properties.
Medicine: Potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as photo-responsive hydrogels.
Mechanism of Action
The mechanism of action of 1’,4-Dimethylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The compound has been shown to bind to proteins such as CDK, c-Met, and EGFR, inhibiting their activity . This binding is facilitated by the spirocyclic structure, which allows for strong and specific interactions with the target proteins.
Comparison with Similar Compounds
- 1’-Methylspiro[indoline-3,4’-piperidine]
- 1-Benzamidospiro[indoline-3,4’-pyridines]
Uniqueness: 1’,4-Dimethylspiro[indoline-3,4’-piperidine] stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two methyl groups enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1',4-dimethylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2/c1-11-4-3-5-12-13(11)14(10-15-12)6-8-16(2)9-7-14/h3-5,15H,6-10H2,1-2H3 |
InChI Key |
SINPSMPIRKOXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NCC23CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.